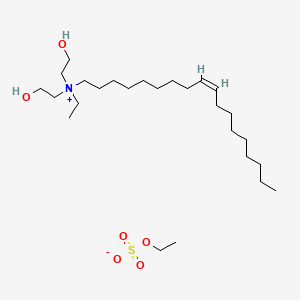
Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate: is a quaternary ammonium compound with the molecular formula C26H55NO6S and a molecular weight of 509.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form ethylbis(2-hydroxyethyl)oleylamine. This intermediate is then reacted with ethyl sulphate to produce the final compound. The reaction conditions usually include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or
Eigenschaften
CAS-Nummer |
69268-83-3 |
|---|---|
Molekularformel |
C26H55NO6S |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
ethyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h11-12,26-27H,3-10,13-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI-Schlüssel |
QROMHTHYZARCNY-AFEZEDKISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















